molecular formula C11H9BrO B13305844 2-Bromo-7-methylnaphthalen-1-OL

2-Bromo-7-methylnaphthalen-1-OL

Cat. No.: B13305844
M. Wt: 237.09 g/mol
InChI Key: GRXBYYZUAQTLMH-UHFFFAOYSA-N
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Description

2-Bromo-7-methylnaphthalen-1-OL is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 2-position and a hydroxyl group at the 1-position on the naphthalene ring, along with a methyl group at the 7-position. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-methylnaphthalen-1-OL typically involves the bromination of 7-methylnaphthalen-1-OL. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the naphthalene ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-methylnaphthalen-1-OL undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol, or sodium thiolate (NaSR) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether, or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-substituted-7-methylnaphthalen-1-OL derivatives.

    Oxidation: Formation of 2-bromo-7-methylnaphthalen-1-one.

    Reduction: Formation of 7-methylnaphthalen-1-OL.

Scientific Research Applications

2-Bromo-7-methylnaphthalen-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-7-methylnaphthalen-1-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and engage in halogen bonding, which can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylnaphthalene: Similar structure but lacks the hydroxyl group, which affects its reactivity and biological activity.

    2-Naphthol: Lacks the bromine and methyl groups, making it less hydrophobic and altering its chemical properties.

    7-Methylnaphthalen-1-OL: Lacks the bromine atom, which influences its reactivity in substitution and reduction reactions.

Uniqueness

2-Bromo-7-methylnaphthalen-1-OL is unique due to the combination of the bromine atom, hydroxyl group, and methyl group on the naphthalene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

2-bromo-7-methylnaphthalen-1-ol

InChI

InChI=1S/C11H9BrO/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-6,13H,1H3

InChI Key

GRXBYYZUAQTLMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2O)Br

Origin of Product

United States

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